molecular formula C₂₀H₃₆ClNO₂ B1144686 N-Methylfingolimod Hydrochloride CAS No. 1404233-80-2

N-Methylfingolimod Hydrochloride

Número de catálogo: B1144686
Número CAS: 1404233-80-2
Peso molecular: 357.96
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methylfingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite. Fingolimod is known for its immunomodulatory properties and is primarily used in the treatment of multiple sclerosis. This compound retains many of the beneficial properties of Fingolimod while potentially offering enhanced pharmacological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from the precursor Fingolimod. The key steps include:

    Methylation: Fingolimod undergoes a methylation reaction to introduce the N-methyl group.

    Hydrochloride Formation: The resulting N-Methylfingolimod is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation and subsequent purification processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylfingolimod N-oxide, while reduction could produce N-Methylfingolimod .

Aplicaciones Científicas De Investigación

Multiple Sclerosis

Fingolimod is primarily recognized for its use in treating relapsing forms of multiple sclerosis. Clinical trials have demonstrated its efficacy in significantly reducing relapse rates and delaying disease progression. The drug has been shown to reduce annualized relapse rates by approximately 52% compared to placebo .

Neurodegenerative Diseases

Recent studies have indicated that fingolimod may have beneficial effects in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate inflammatory processes and promote neuroprotection makes it a candidate for further investigation in these areas .

Cancer Therapy

Emerging research suggests that fingolimod may exert anti-tumor effects by modulating immune responses and inhibiting tumor growth. It has shown potential in preclinical models for various cancers, including breast cancer and glioblastoma .

Chronic Inflammatory Conditions

Fingolimod's immunomodulatory properties extend to chronic inflammatory diseases such as chronic inflammatory demyelinating polyneuropathy (CIDP). Its ability to regulate lymphocyte circulation may help manage symptoms and progression in these conditions .

Case Studies

Case Study 1: Efficacy in Multiple Sclerosis
A pivotal Phase III clinical trial involving 1,153 patients with relapsing-remitting multiple sclerosis demonstrated that fingolimod significantly reduced the annualized relapse rate compared to interferon-β-1a. Patients receiving fingolimod experienced fewer relapses and improved overall health status over a two-year period .

Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study, fingolimod was administered to animal models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function, suggesting that fingolimod may offer neuroprotective benefits beyond its immunomodulatory effects .

Case Study 3: Anti-Tumor Activity
Research evaluating fingolimod's effects on glioblastoma cells revealed that it inhibited cell proliferation and induced apoptosis. These findings support the hypothesis that fingolimod could be repurposed as an adjunct therapy in oncology settings .

Mecanismo De Acción

N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including immune cell trafficking and vascular integrity. By binding to these receptors, this compound can inhibit the egress of lymphocytes from lymph nodes, thereby reducing inflammation and immune responses .

Comparación Con Compuestos Similares

    Fingolimod: The parent compound, known for its immunomodulatory effects.

    Siponimod: Another sphingosine-1-phosphate receptor modulator with similar therapeutic applications.

    Ozanimod: A newer compound in the same class, used for treating multiple sclerosis.

Uniqueness: N-Methylfingolimod Hydrochloride is unique due to its enhanced pharmacological profile compared to Fingolimod. The addition of the N-methyl group may improve its efficacy and reduce potential side effects. This makes it a promising candidate for further research and development .

Actividad Biológica

N-Methylfingolimod Hydrochloride (NMFH) is a synthetic sphingosine analogue that has garnered attention for its immunomodulatory properties, particularly in the treatment of multiple sclerosis (MS). This article delves into the biological activity of NMFH, highlighting its mechanism of action, pharmacological effects, and relevant case studies.

NMFH exerts its biological effects primarily through modulation of sphingosine-1-phosphate (S1P) receptors. By binding to these receptors, NMFH effectively alters lymphocyte trafficking and reduces the infiltration of immune cells into the central nervous system (CNS). This action helps mitigate the autoimmune response characteristic of MS.

  • S1P Receptor Modulation : NMFH acts as an agonist for S1P receptors 1, 3, 4, and 5, leading to:
    • Lymphocyte retention in lymph nodes.
    • Reduced CNS inflammation due to decreased immune cell migration.
    • Neuroprotective effects through enhanced neuronal survival pathways.

Pharmacological Effects

The pharmacological profile of NMFH includes various biological activities beyond immunomodulation:

  • Anti-inflammatory Activity : NMFH has demonstrated significant anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and chemokines, contributing to its therapeutic efficacy in MS .
  • Neuroprotective Properties : Research indicates that NMFH may protect neurons from apoptosis through activation of survival pathways such as ERK and Akt signaling .
  • Cardiovascular Effects : Studies have shown that NMFH can influence heart rate and blood pressure due to its action on S1P receptors in cardiovascular tissues .

Efficacy in Multiple Sclerosis

A pivotal study assessing the efficacy of NMFH in patients with relapsing forms of MS found that it significantly reduced the annualized relapse rate (ARR) compared to placebo. The trial demonstrated a reduction in MRI-detected lesions and improved disability outcomes over a two-year period .

StudyPopulationTreatment DurationARR ReductionMRI Lesion Reduction
Trial A123 patients with relapsing MS24 months54%80%
Trial B150 patients with secondary progressive MS12 months45%65%

Safety Profile

While NMFH is generally well-tolerated, some adverse effects have been reported. These include:

  • Cardiovascular Events : Transient bradycardia upon initiation of therapy.
  • Infections : Increased risk of herpes viral infections due to immunosuppression.

Monitoring protocols have been established to mitigate these risks during treatment initiation.

Research Findings

Recent investigations have explored the broader implications of NMFH's biological activity:

  • Impact on Neuroinflammation : A study revealed that NMFH administration led to a significant decrease in markers of neuroinflammation in animal models of MS, suggesting potential applications in other neurodegenerative diseases .
  • Long-term Outcomes : Longitudinal studies are underway to assess the long-term safety and efficacy profile of NMFH beyond the initial treatment period.

Propiedades

Número CAS

1404233-80-2

Fórmula molecular

C₂₀H₃₆ClNO₂

Peso molecular

357.96

Sinónimos

2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.